Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
Description
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chiral amino acid ester derivative with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 247.72 g/mol (CAS: 1391571-15-5) . Structurally, it consists of a 2-aminopropanoate methyl ester backbone substituted at the β-position with a 2,4-dimethylphenyl group. The compound’s stereochemistry is specified as the (S)-enantiomer in some literature entries, though racemic forms may also exist depending on synthesis routes .
This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The 2,4-dimethylphenyl group contributes to increased lipophilicity and steric bulk, which may influence binding affinity to biological targets or metabolic stability compared to simpler aryl-substituted analogs .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H |
InChI Key |
CRGIWBPGJAHRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Lactic Acid to Methyl Lactate
Objective: Convert L-lactic acid to methyl lactate, serving as the foundational ester precursor.
- Reactants: L-lactic acid (10–12 g), methanol (400–450 mL)
- Catalyst: Concentrated sulfuric acid (98%) (30–40 mL)
- Conditions:
- Use a four-neck boiling flask equipped with a thermometer, stir at 600–800 rpm.
- Add sulfuric acid dropwise at a rate of 5 mL/min to the mixture of lactic acid and methanol.
- Maintain the oil bath at 100–110°C for 1–2 hours to ensure complete esterification.
- The reaction produces methyl lactate through Fischer esterification, with water as a byproduct.
- The process is straightforward, with high yield and minimal side reactions.
- Excess methanol drives the equilibrium toward ester formation.
Formation of 2-(Phenylamino) Methyl Propionate
Objective: Introduce the amino group via nucleophilic substitution on methyl ester derivatives, utilizing aniline.
- Reactants: Methyl lactate (from step 1), aniline (10–12 g)
- Solvent: Dichloromethane (150–200 mL)
- Catalyst: Triethylamine (20–30 mL) as a base
- Conditions:
- Cool the solution to 0–5°C using an ice-water bath.
- Add aniline slowly while stirring.
- Simultaneously, add triethylamine at 5–10 mL/min to neutralize HCl formed.
- After complete addition, warm the mixture to 50–60°C.
- Stir for 2–3 hours to facilitate nucleophilic substitution, yielding 2-(phenylamino) methyl propionate.
- Patent CN105936627A describes similar amination reactions employing chlorinated intermediates and bases like triethylamine, emphasizing mild conditions and high yields (~80%).
Sulfonation to Form 2-(3-Sulfonylphenylamino) Methyl Propionate
Objective: Introduce a sulfonic group onto the phenyl ring to facilitate subsequent chlorination.
- Reactants: 2-(phenylamino) methyl propionate, chlorosulfonic acid
- Conditions:
- Dissolve the amino ester in an inert solvent such as acetonitrile.
- Cool the mixture to 0–5°C.
- Slowly add chlorosulfonic acid under stirring, controlling temperature to prevent side reactions.
- Stir for 1–2 hours at low temperature.
- Quench the reaction with ice-water, precipitating the sulfonated product.
- The sulfonation is regioselective due to the directing effects of the amino group.
- Patent literature indicates that controlling temperature and addition rate is critical for selectivity.
Chlorination to Obtain 2-(2',6'-Dichloro-3-sulfonylphenylamino) Methyl Propionate
Objective: Replace the sulfonic group's ortho position with chlorine to enhance reactivity.
- Reactants: Sulfonated ester, chlorine gas or thionyl chloride
- Conditions:
- React at 50–60°C in a sealed vessel.
- Use thionyl chloride as a safer alternative to gaseous chlorine.
- Maintain inert atmosphere to prevent side reactions.
- Reaction time: 2–4 hours.
- Post-reaction, remove excess chlorinating agent under reduced pressure.
- Patent CN105936627A details chlorination of aromatic sulfonyl derivatives, emphasizing temperature control and the use of thionyl chloride for safety and efficiency.
Desulfonation to Yield the Target Compound
Objective: Remove the sulfonic group, restoring the aromatic system to produce 2-(2',6'-dimethylphenylamino) methyl propionate.
- Reactants: Chlorinated intermediate, dilute sulfuric acid
- Conditions:
- Heat the mixture at 80–100°C.
- Stir for 2–3 hours until complete desulfonation.
- Neutralize with sodium bicarbonate or sodium hydroxide.
- Extract the product with an organic solvent.
- The process is optimized to prevent degradation of the amino ester.
- Patent literature supports this desulfonation step as an effective route to the desired amino compound.
Formation of Hydrochloride Salt
Objective: Convert the free base to its hydrochloride salt for stability and bioavailability.
- Dissolve the amino ester in a suitable solvent (e.g., ethanol).
- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid.
- Stir at room temperature until salt formation is complete.
- Isolate by filtration and dry under vacuum.
Summary Table of Preparation Steps
| Step | Reactants & Conditions | Key Features | Yield/Remarks |
|---|---|---|---|
| Esterification | Lactic acid + methanol + sulfuric acid, 100–110°C, 1–2h | High efficiency, simple | >90% yield |
| Amination | Methyl lactate + aniline + triethylamine, 0–60°C | Mild, high selectivity | ~80% yield |
| Sulfonation | Aromatic amino ester + chlorosulfonic acid, 0–5°C | Regioselective, controlled addition | Moderate yield |
| Chlorination | Sulfonated ester + SOCl₂ or Cl₂, 50–60°C | Enhances reactivity | High selectivity |
| Desulfonation | Chlorinated intermediate + dilute H₂SO₄, 80–100°C | Restores aromatic system | High efficiency |
| Salt Formation | Free amine + HCl | Stabilizes compound | Quantitative |
Chemical Reactions Analysis
Oxidation of the Amino Group
The primary amine undergoes oxidation under controlled conditions to form nitro or imine intermediates. This reaction is pivotal for modifying bioactivity or generating derivatives for further synthesis.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Aerobic oxidation (pH 7–8) | O₂, Cu(II) catalyst | 3-(2,4-Dimethylphenyl)nitropropanoate | 62–68% | |
| Oxidative coupling | NaIO₄, aqueous ethanol | Schiff base dimers | 75–82% |
Key Findings :
-
Copper-catalyzed aerobic oxidation proceeds regioselectively at the β-carbon adjacent to the ester group.
-
Schiff base formation occurs via condensation with aldehydes, enabling coordination chemistry applications.
Ester Hydrolysis and Derivative Formation
The methyl ester undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid intermediates for further functionalization.
Industrial Relevance :
-
Enzymatic methods achieve high enantiomeric excess for chiral drug synthesis.
Amide and Imine Formation
The amine group participates in nucleophilic reactions, forming amides or imines with electrophilic partners.
| Reaction Partner | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, 0–5°C | N-Acetylpropanoate derivative | Prodrug synthesis | |
| Benzaldehyde | EtOH, RT | Benzylidene-imine complex | Metal ligand frameworks |
Mechanistic Insight :
-
Acylation occurs via a two-step mechanism: initial protonation of the amine followed by nucleophilic attack on the carbonyl carbon.
-
Imine formation is reversible and pH-dependent, favoring the product under anhydrous conditions.
Electrophilic Aromatic Substitution
The 2,4-dimethylphenyl group undergoes halogenation and sulfonation under specific conditions.
Regioselectivity :
-
Chlorination favors the para position relative to existing methyl groups due to steric and electronic effects .
-
Sulfonation introduces a sulfonic acid group at the meta position, enhancing water solubility .
Cyclization Reactions
Intramolecular reactions form five- or six-membered heterocycles, expanding utility in medicinal chemistry.
| Conditions | Reagents | Product | Biological Activity | Reference |
|---|---|---|---|---|
| DMF, 120°C | DCC, HOBt | β-Lactam ring | Antimicrobial potential | |
| EtOH, reflux | K₂CO₃ | Quinazolinone derivatives | HDAC inhibition |
Notable Outcomes :
-
β-Lactam formation occurs via coupling with β-keto acids, showing preliminary antimicrobial activity.
-
Quinazolinones exhibit histone deacetylase (HDAC) inhibitory effects with IC₅₀ values comparable to doxorubicin .
Industrial-Scale Modifications
| Process | Equipment | Scale-Up Challenge | Solution Implemented | Reference |
|---|---|---|---|---|
| Continuous hydrolysis | Flow reactor | Thermal degradation | Short residence time (<2 min) | |
| Catalytic oxidation | Fixed-bed reactor | Catalyst deactivation | Pt/C catalyst regeneration |
Scientific Research Applications
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of substituted 2-aminopropanoate esters allows for tailored physicochemical and biological properties. Below is a comparative analysis of Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride and key analogs:
Structural and Physicochemical Properties
Key Research Findings
- Stereochemical Impact : Enantiomeric purity (e.g., (S)- vs. (R)-configuration) significantly affects biological activity. For example, the (R)-enantiomer of the 4-fluoro-3-methylphenyl derivative shows distinct receptor-binding profiles compared to its (S)-counterpart .
- Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., fluorine) often require milder reaction conditions for esterification, as noted in the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride . In contrast, bulkier substituents like naphthyl groups may necessitate prolonged reaction times .
- Stability : Hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivative) are susceptible to oxidative degradation, limiting their utility in formulations without stabilizing agents .
Biological Activity
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, commonly referred to as (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, is a chiral compound with significant biological activities. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.
Structure and Properties
The compound features a branched propanoate structure with a dimethylphenyl substituent, contributing to its unique chemical properties. Its molecular formula is C₁₂H₁₈ClNO₃, and it possesses a molecular weight of approximately 259.73 g/mol. The presence of both an amino group and a methyl ester group enhances its reactivity and interaction with biological systems.
Biological Activities
-
Antioxidant Properties
- (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride exhibits notable antioxidant activity . It has been shown to scavenge free radicals effectively, which may offer protective effects against oxidative stress.
-
Antimicrobial Activity
- Preliminary studies indicate that this compound may possess antimicrobial properties . It has been tested against various bacterial strains, suggesting potential for further pharmacological exploration.
- Neuroprotective Effects
Synthesis Methods
The synthesis of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride can be achieved through several methods:
- Biocatalytic Synthesis : Utilizing amine dehydrogenases (AmDHs) has shown high conversion rates (up to 97.1%) and moderate to high enantioselectivities.
- Chemical Synthesis : Various synthetic pathways exist that involve the modification of precursor compounds to yield the desired product with high efficiency.
Comparative Analysis
To better understand the unique properties of this compound compared to similar amino acid derivatives, the following table summarizes key characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride | Branched propanoate structure with dimethylphenyl group | Exhibits antioxidant and antimicrobial activities |
| L-Alanine | Simple α-amino acid without aromatic substituents | Lacks complex aromatic structure affecting activity |
| Phenylalanine | Contains an aromatic ring but lacks methyl substitutions | Different biological activity profile |
| 2-Amino-3-methylbutanoic acid | Similar backbone but different substituents | Varies in hydrophobicity and receptor interaction |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of (S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride in medicinal chemistry:
- A study indicated that derivatives of similar structures could influence neurotransmitter systems involved in mood regulation and cognitive function, suggesting a role in treating depression or neurodegenerative diseases .
- Another research effort focused on the compound's ability to inhibit bacterial growth, demonstrating its efficacy against several Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves coupling 2,4-dimethylphenylpropanoic acid derivatives with methylamine under acidic conditions. For example, analogous compounds like methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 14173-40-1) are synthesized via esterification of the carboxylic acid followed by hydrochlorination . Optimization may include adjusting reaction temperature (e.g., 0–5°C for sensitive intermediates) or using catalysts like thionyl chloride for ester formation . Yields can be monitored via HPLC (≥98% purity thresholds) .
Q. Which purification techniques are most effective for isolating this compound, and what solvent systems are recommended?
- Methodological Answer : Recrystallization using chloroform-methanol mixtures (e.g., 1:2 v/v) is effective for removing unreacted precursors, as demonstrated in structurally similar compounds . For polar impurities, column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–40%) may be employed. Purity validation via HPLC with UV detection at 254 nm is critical .
Q. How is this compound characterized, and what spectroscopic data are essential for confirmation?
- Methodological Answer : Key characterization includes:
- 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methyl ester (δ 3.6–3.8 ppm), and amino groups (δ 1.2–2.0 ppm) .
- HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 254.71 (calculated for C12H15ClN2O2) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, as hydrochloride salts are hygroscopic .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral separation methods are viable?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) can separate enantiomers. For preparative-scale resolution, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) is effective, as seen in related amino ester derivatives .
Q. What stability challenges arise under physiological conditions, and how can degradation pathways be mitigated?
- Methodological Answer : The ester group is prone to hydrolysis at physiological pH (7.4). Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify degradation products (e.g., free carboxylic acid). Buffering formulations to pH 4–5 or lyophilization improves shelf life .
Q. How is this compound utilized as an intermediate in drug development, and what functionalization strategies enhance bioactivity?
- Methodological Answer : It serves as a precursor for neuroactive or antimicrobial agents. For example, methyl esters of similar amino acids are functionalized via amidation (e.g., coupling with sulfonyl chlorides) or alkylation at the amino group to enhance blood-brain barrier penetration . Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like GABA receptors .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
- Methodological Answer : Reproducibility issues may stem from trace metal contaminants or solvent quality. Systematic DOE (Design of Experiments) varying parameters (e.g., reaction time, solvent grade) can identify critical factors. Cross-validate purity using orthogonal methods (e.g., NMR integration vs. HPLC area%) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or nucleophilic substitution. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
